2-Pyrrolidinomethyl-2'-thiomethylbenzophenone
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Overview
Description
2-Pyrrolidinomethyl-2’-thiomethylbenzophenone is a chemical compound with the molecular formula C19H21NOS and a molecular weight of 311.44 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a thiomethyl group attached to a benzophenone core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinomethyl-2’-thiomethylbenzophenone typically involves the reaction of 2-(methylthio)benzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidinomethyl-2’-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The thiomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
2-Pyrrolidinomethyl-2’-thiomethylbenzophenone is utilized in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinomethyl-2’-thiomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
2-Pyrrolidinomethylbenzophenone: Lacks the thiomethyl group, which affects its reactivity and applications.
2-Thiomethylbenzophenone: Lacks the pyrrolidine ring, resulting in different chemical properties and uses.
Benzophenone: The parent compound without any substituents, used as a reference for comparing the effects of different functional groups.
Uniqueness: 2-Pyrrolidinomethyl-2’-thiomethylbenzophenone is unique due to the presence of both the pyrrolidine ring and the thiomethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-22-18-11-5-4-10-17(18)19(21)16-9-3-2-8-15(16)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIPVQNENYEEKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643642 |
Source
|
Record name | [2-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-38-4 |
Source
|
Record name | [2-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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